molecular formula C5H12O B2520457 tert-Butyl methyl ether-d12 CAS No. 284487-64-5

tert-Butyl methyl ether-d12

Cat. No.: B2520457
CAS No.: 284487-64-5
M. Wt: 100.223
InChI Key: BZLVMXJERCGZMT-MGKWXGLJSA-N
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Description

tert-Butyl methyl ether-d12 ((CD₃)₃COCD₃) is a fully deuterated isotopologue of methyl tert-butyl ether (MTBE), where all hydrogen atoms are replaced with deuterium (²H or D). This compound is primarily utilized as a stable isotopic tracer in nuclear magnetic resonance (NMR) spectroscopy, reaction mechanism studies, and pharmacokinetic research due to its negligible proton interference and distinct spectral properties . Key characteristics include:

  • Molecular Weight: 100.22 g/mol .
  • CAS Number: 284487-64-5 .
  • Applications: NMR solvent, isotopic labeling in synthetic chemistry, and metabolic pathway tracing .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl methyl ether-d12 can be synthesized through the Williamson ether synthesis. This method involves the reaction of tert-butoxide ion with iodomethane-d3 under anhydrous conditions . The reaction proceeds as follows:

(CD3)3CO+CD3I(CD3)3COCD3+I(CD3)3CO^- + CD3I \rightarrow (CD3)3COCD3 + I^- (CD3)3CO−+CD3I→(CD3)3COCD3+I−

The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound involves the same principles as the laboratory synthesis but on a larger scale. The process requires high-purity deuterated reagents and stringent control of reaction conditions to ensure the isotopic purity of the final product.

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

MTBE-d12 undergoes hydrolysis in acidic conditions to form deuterated tert-butyl alcohol (TBA-d9) and methanol-d3. This reaction follows second-order kinetics, with a rate constant (kk) of approximately 0.9×102M1h10.9 \times 10^{-2} \, \text{M}^{-1} \, \text{h}^{-1} at 26°C . The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by water.

Hydrolysis Products Comparison:

CompoundProductsRate Constant (26°C)
MTBETBA + Methanol0.9×1020.9 \times 10^{-2}
MTBE-d12TBA-d9 + Methanol-d3Slightly reduced^†

^†Kinetic isotope effects (KIEs) lower the reaction rate due to stronger C-D bonds compared to C-H .

Thermal Decomposition

At elevated temperatures (>100°C), MTBE-d12 decomposes to isobutene-d6 and methanol-d3 via acid-catalyzed cracking. This reaction is exploited industrially for isobutene production :

C5H12O-d12H+C4H8-d6+CH3OH-d3\text{C}_5\text{H}_{12}\text{O-d}_{12} \xrightarrow{\text{H}^+} \text{C}_4\text{H}_8\text{-d}_6 + \text{CH}_3\text{OH-d}_3

Deuterium labeling confirms that the methyl group adjacent to the ether oxygen remains intact during cleavage, consistent with carbocation intermediacy .

Catalytic Methoxycarbonylation

MTBE-d12 participates in palladium-catalyzed methoxycarbonylation reactions to form deuterated methyl propanoate (D0_0-methyl propanoate). Studies using Pd/1,2-DTBPMB catalysts reveal a hydride mechanism involving:

  • Deuterium transfer to palladium.

  • Reversible ethene coordination and migration.

  • CO insertion and methanolysis .

Isotopomer Distribution in Methyl Propanoate:

Reaction ConditionsDominant IsotopomerMechanism Evidence
CO-limitedD0_0-methylHydride pathway
Non-CO-limitedD3_3-methylCarbomethoxy pathway

Oxidative Degradation

MTBE-d12 is resistant to ambient oxidation but degrades under advanced oxidation processes (AOPs). Fenton’s reagent (Fe2+^{2+}/H2_2O2_2) achieves 90% degradation at pH 4, producing deuterated intermediates like tert-butyl formate-d9 and acetone-d6 .

Degradation Byproducts:

ProcessMajor ByproductsEfficiency (%)
Acid Hydrolysis TBA-d9, Methanol-d3~90
Fenton’s Reaction Acetone-d6, Formate-d990

Key Research Findings:

  • Acidic ion-exchange resins catalyze MTBE-d12 hydrolysis at near-neutral pH (k=0.12h1k = 0.12 \, \text{h}^{-1} at 35°C) .

  • Deuterium labeling confirms negligible peroxidation compared to non-deuterated ethers .

  • In catalytic systems, MTBE-d12’s isotopic signature helps distinguish parallel reaction pathways .

Scientific Research Applications

tert-Butyl methyl ether-d12 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of tert-Butyl methyl ether-d12 is primarily related to its role as a solvent or reagent in various chemical reactions. Its deuterium atoms replace hydrogen atoms, which can significantly alter the reaction kinetics and mechanisms due to the isotope effect. This makes it a valuable tool in studying reaction pathways and mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl tert-Butyl Ether (MTBE)

Molecular Formula : C₅H₁₂O .
Key Properties :

Property MTBE MTBE-d12
Molecular Weight 88.15 g/mol 100.22 g/mol
Boiling Point 55.2°C Slightly higher*
Density (20°C) 0.740 g/cm³ ~0.78 g/cm³†
Flash Point -28°C Similar flammability
Primary Use Solvent, fuel additive Isotopic tracer

Functional Differences :

  • Isotopic Effects : MTBE-d12 exhibits reduced proton NMR signal interference, making it ideal for mechanistic studies .
  • Reactivity : Deuterium substitution may slow reaction kinetics (kinetic isotope effect) in processes involving C-H bond cleavage .
  • Cost: MTBE-d12 is significantly more expensive (e.g., 500 mg costs ~JPY 83,600) compared to non-deuterated MTBE .

tert-Butyl Ethyl Ether

Molecular Formula : C₆H₁₄O .
Key Properties :

Property tert-Butyl Ethyl Ether MTBE-d12
Molecular Weight 102.18 g/mol 100.22 g/mol
Boiling Point 72–74°C ~55°C (est.)
Structure (CH₃)₃COCH₂CH₃ (CD₃)₃COCD₃
Primary Use Solvent, organic synthesis Isotopic studies

Functional Differences :

  • Branching vs. Chain Length : The ethyl group in tert-butyl ethyl ether increases boiling point and lipophilicity compared to MTBE-d12 .
  • Deuterated Analog: No deuterated form of tert-butyl ethyl ether is mentioned in the evidence, limiting direct isotopic comparisons.

tert-Butyl Acetate-d12

Molecular Formula : C₆D₁₂O₂ .
Key Properties :

Property tert-Butyl Acetate-d12 MTBE-d12
Molecular Weight 128.23 g/mol 100.22 g/mol
Functional Group Ester (acetate) Ether
Primary Use Isotopic labeling NMR studies

Functional Differences :

  • Reactivity : The ester group in tert-butyl acetate-d12 is prone to hydrolysis, unlike the ether linkage in MTBE-d12 .
  • Applications : tert-Butyl acetate-d12 is used in environmental tracer studies, while MTBE-d12 is favored in synthetic chemistry .

NMR Spectroscopy

  • MTBE-d12: Reduces proton background noise in ¹H NMR, enabling precise analysis of dynamic molecular processes (e.g., tert-butyl group rotation in 2,4- and 2,5-ditert-butyl hydroxybenzenes) .
  • Comparison with Non-Deuterated Ethers: MTBE-d12 provides clearer spectral data compared to tert-butyl ethyl ether, which requires deuterated solvents for high-resolution NMR .

Precautions :

  • Use explosion-proof equipment and avoid static discharge .
  • Store deuterated compounds under inert atmospheres (e.g., argon) to prevent isotopic exchange .

Biological Activity

Introduction

tert-Butyl methyl ether-d12 (TBME-d12) is a deuterated form of tert-butyl methyl ether, a compound primarily used as a solvent and in organic synthesis. Understanding its biological activity is crucial due to its potential exposure risks and implications for human health. This article explores the pharmacokinetics, toxicological effects, and metabolic pathways associated with TBME-d12, highlighting key research findings and case studies.

Absorption and Elimination

Research indicates that TBME-d12 can be absorbed through various routes, including dermal, oral, and inhalation exposure. A study involving controlled exposures revealed that blood concentrations of TBME peaked shortly after exposure, with elimination kinetics described by a three-compartment model. The mean residence times for uptake and decay phases were significantly longer than those observed for other compounds like chloroform, suggesting a unique absorption profile for TBME-d12 .

Case Study: Dermal Exposure

In a controlled study, volunteers were exposed to TBME-d12 in bath water at a concentration of 150 µg/L. Breath analysis showed a gradual increase in breath concentrations, peaking at levels significantly higher than pre-exposure values. The study estimated that the mean amount of TBME-d12 exhaled was approximately 3.0 ± 1.1 µg after exposure . This suggests that while dermal absorption occurs, it is relatively lower compared to other routes.

Exposure RoutePeak Blood ConcentrationElimination Half-lifeMean Exhaled Amount
DermalImmediate41.5 ± 26.3 min3.0 ± 1.1 µg
Oral15-30 minVariesNot specified
InhalationEnd of exposureVariesNot specified

Cellular Impact

TBME has been shown to exert toxic effects on various cell lines. A comparative study on rat fibroblast cells indicated that both TBME and its metabolite, tertiary butyl alcohol (TBA), inhibited cell growth but through different mechanisms. TBME caused an accumulation of cells in the S-phase of the cell cycle, while TBA led to G0/G1-phase accumulation, indicating distinct pathways of cellular toxicity .

Endocrine Disruption Potential

TBME is classified as an endocrine disruptor based on available in vitro evidence. It has demonstrated biological activity related to endocrine disruption in laboratory settings, raising concerns about its long-term effects on human health and wildlife .

EndpointTBME EffectTBA Effect
Cell Cycle ProgressionAccumulation in S-phaseAccumulation in G0/G1-phase
DNA DamageInduces oxidative damageInduces oxidative damage
Endocrine Disruption EvidenceYesNot specified

Metabolism

The metabolism of TBME-d12 involves conversion to TBA, which has been identified as a significant metabolite following exposure. Studies suggest that oral exposure leads to greater metabolism into TBA compared to dermal or inhalation routes due to first-pass metabolism effects . The presence of TBA in blood samples can complicate the assessment of TBME exposure due to its common occurrence in consumer products.

Q & A

Basic Research Questions

Q. How is tert-butyl methyl ether-d12 synthesized in the laboratory?

Methodological Answer: The synthesis typically involves deuteration of the methyl and tert-butyl groups via catalytic exchange reactions or selective deuteration using deuterated precursors. For example, deuterated methanol (CD3OH) and tert-butanol-d12 can be reacted under acidic conditions to yield the fully deuterated ether. Purity is ensured through distillation and verified via mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm ≥99 atom% deuterium incorporation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Due to its volatility and flammability (flash point: -28°C), use explosion-proof equipment and ensure proper ventilation. Avoid skin contact by wearing nitrile gloves and lab coats. In case of spills, employ inert adsorbents (e.g., vermiculite) and avoid ignition sources. Emergency showers and eye-wash stations must be accessible. Contaminated clothing should be laundered separately to prevent cross-exposure .

Q. What analytical techniques are recommended for quantifying this compound in reaction mixtures?

Methodological Answer: Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is preferred for quantification. Deuterated compounds exhibit distinct mass-to-charge (m/z) ratios in MS (e.g., molecular ion at m/z 100 for C5D12O). For isotopic purity assessment, high-resolution NMR (e.g., <sup>2</sup>H NMR) can confirm deuterium distribution .

Advanced Research Questions

Q. How does isotopic labeling with deuterium in this compound influence its reaction kinetics compared to the non-deuterated analog?

Methodological Answer: Deuterium introduces kinetic isotope effects (KIEs), slowing reaction rates in bond-breaking steps (e.g., SN2 reactions). For example, cleavage of the C-O bond in acidic hydrolysis may show a KIE of 2–3 due to reduced zero-point energy in C-D vs. C-H bonds. Isotopic tracing via GC-MS can monitor deuterium retention in products to elucidate mechanisms .

Q. What are the challenges in tracking environmental degradation pathways of deuterated ethers like this compound using advanced oxidation processes (AOPs)?

Methodological Answer: AOPs (e.g., UV/H2O2/Fe(II)) generate hydroxyl radicals that degrade ethers. Deuterated analogs may exhibit altered reactivity due to KIEs, requiring adjusted rate constants. LC-MS/MS with isotopic resolution is critical to distinguish degradation intermediates (e.g., deuterated formaldehyde or acetone) from background signals in environmental matrices .

Q. How can NMR spectroscopy be optimized to distinguish this compound from its protonated counterpart in complex mixtures?

Methodological Answer: <sup>13</sup>C NMR detects isotopic shifts in carbon environments (e.g., CD3 vs. CH3 groups). For <sup>1</sup>H NMR, suppression of residual proton signals is achieved using deuterium decoupling. 2D heteronuclear single-quantum coherence (HSQC) can map deuterium-carbon correlations, enabling precise identification in multicomponent systems .

Properties

IUPAC Name

1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethoxy)-2-(trideuteriomethyl)propane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O/c1-5(2,3)6-4/h1-4H3/i1D3,2D3,3D3,4D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLVMXJERCGZMT-MGKWXGLJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC([2H])([2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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